molecular formula C14H13N5O3S B214044 1-ethyl-4-nitro-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide

1-ethyl-4-nitro-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide

货号 B214044
分子量: 331.35 g/mol
InChI 键: WVQJIMSGKFHQEV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Ethyl-4-nitro-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide, also known as Etravirine, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. It was approved by the US Food and Drug Administration (FDA) in 2008 and is currently used in combination with other antiretroviral drugs to suppress HIV-1 replication in patients who have developed resistance to other NNRTIs.

作用机制

1-ethyl-4-nitro-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide inhibits the activity of HIV-1 reverse transcriptase, an enzyme that is essential for the replication of the virus. It binds to a hydrophobic pocket near the active site of the enzyme and induces conformational changes that prevent the binding of nucleoside triphosphates, which are required for the synthesis of viral DNA.
Biochemical and Physiological Effects:
1-ethyl-4-nitro-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide has been shown to be well-tolerated in patients and has a favorable pharmacokinetic profile. It is rapidly absorbed after oral administration and has a half-life of approximately 40 hours. 1-ethyl-4-nitro-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide is metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4 and CYP2C9.

实验室实验的优点和局限性

1-ethyl-4-nitro-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide has several advantages for use in laboratory experiments. It is readily available and can be synthesized in large quantities. It has a well-characterized mechanism of action and has been extensively studied in both in vitro and in vivo experiments. However, 1-ethyl-4-nitro-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide also has some limitations. It is a relatively expensive drug and may not be suitable for use in experiments with limited budgets. Additionally, it is a highly specific inhibitor of HIV-1 reverse transcriptase and may not be useful for experiments involving other retroviruses.

未来方向

There are several future directions for research involving 1-ethyl-4-nitro-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide. One area of interest is the development of new formulations of the drug that can improve its pharmacokinetic profile and increase its efficacy. Another area of research is the investigation of 1-ethyl-4-nitro-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide's potential as a therapeutic agent for other viral infections, such as hepatitis C virus. Additionally, there is ongoing research into the development of new NNRTIs that can overcome the resistance mechanisms that limit the efficacy of 1-ethyl-4-nitro-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide and other existing drugs.

合成方法

The synthesis of 1-ethyl-4-nitro-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide involves several steps, including the condensation of 4-methyl-1,3-benzothiazol-2-amine with ethyl acetoacetate to form 4-methyl-1,3-benzothiazol-2-ylidene ethylacetate. This compound is then reacted with hydrazine hydrate to form 1-ethyl-4-hydrazinylidene-5-methyl-1,3-benzothiazole, which is subsequently reacted with 4-nitrobenzoyl chloride to form 1-ethyl-4-nitro-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide.

科学研究应用

1-ethyl-4-nitro-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide has been extensively studied in both in vitro and in vivo experiments to evaluate its efficacy and safety in the treatment of HIV-1 infection. Several clinical trials have shown that 1-ethyl-4-nitro-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide, when used in combination with other antiretroviral drugs, can effectively suppress HIV-1 replication in patients who have developed resistance to other NNRTIs.

属性

产品名称

1-ethyl-4-nitro-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide

分子式

C14H13N5O3S

分子量

331.35 g/mol

IUPAC 名称

2-ethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C14H13N5O3S/c1-3-18-12(9(7-15-18)19(21)22)13(20)17-14-16-11-8(2)5-4-6-10(11)23-14/h4-7H,3H2,1-2H3,(H,16,17,20)

InChI 键

WVQJIMSGKFHQEV-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=NC3=C(C=CC=C3S2)C

规范 SMILES

CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=NC3=C(C=CC=C3S2)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。